molecular formula C13H12FNO2S B3059161 Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate CAS No. 948292-06-6

Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B3059161
CAS No.: 948292-06-6
M. Wt: 265.31 g/mol
InChI Key: QOMAKTQDXNOMOA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate (CAS 948292-06-6) is a high-purity chemical compound offered for research and development purposes only. This molecule, with the molecular formula C13H12FNO2S and a molecular weight of 265.30 g/mol, serves as a valuable synthetic intermediate in medicinal chemistry . It belongs to the thiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active molecules . Thiazole derivatives are extensively investigated for their potential applications, including as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The compound requires careful handling; safety information indicates it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to consult the Safety Data Sheet (SDS) for detailed handling and hazard information. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMAKTQDXNOMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650174
Record name Ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-06-6
Record name Ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly influence electronic properties, reactivity, and biological activity. Key analogs include:

Compound Name Substituent (Position) Key Properties/Applications References
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate -OH (para) Intermediate in febuxostat synthesis; exhibits antimicrobial activity
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate -CHO (meta), -OH (para) Fluorescent probe precursor; used in ESIPT studies
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate -CN (meta), -OH (para) Key febuxostat intermediate; optimized synthesis via Duff reaction
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate -CF₃ (para) Enhanced lipophilicity; potential enzyme inhibition
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate -NH₂ (meta), -Ph (position 4) Structural diversity for antimicrobial screening

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (-F) and trifluoromethyl (-CF₃) groups improve metabolic stability and binding affinity in enzyme interactions .
  • Hydroxyl (-OH) and Formyl (-CHO) Groups : Enable further functionalization (e.g., fluorescent probes, condensation reactions) .
  • Cyanide (-CN) : Facilitates nucleophilic substitution in drug synthesis (e.g., febuxostat) .

Substituent Variations on the Thiazole Ring

The methyl group at position 4 is conserved in many analogs, but substituents at position 2 vary widely:

Thiazole Position 2 Substituent Example Compound Impact on Properties
Aryl (e.g., 3-fluorophenyl) Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate Enhanced π-π stacking in protein binding
Alkyl (e.g., methyl) Ethyl 2-amino-4-methylthiazole-5-carboxylate Increased solubility; precursor for antibiotics
Heterocyclic (e.g., pyrazolyl) Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Antiviral/antimicrobial activity

Key Observations :

  • Aryl Groups : Improve target selectivity in enzyme inhibition (e.g., CDK9 inhibitors) .
  • Amino Groups (-NH₂): Serve as reactive sites for derivatization .

Key Observations :

  • Duff Reaction : Efficient for introducing formyl groups but requires harsh acids (e.g., trifluoroacetic acid) .
  • One-Pot Syntheses : Reduce purification steps and improve yields (e.g., febuxostat intermediates) .

Biological Activity

Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C13H12FNO2SC_{13}H_{12}FNO_2S, with a molecular weight of approximately 251.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The thiazole moiety is known for its diverse biological properties, including the ability to inhibit various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural features may enhance its ability to induce apoptosis in cancer cells by modulating critical pathways involved in cell proliferation and survival .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, on human cancer cell lines such as A-431 and Jurkat. The results indicated an IC50 value of approximately 1.98 µg/mL, suggesting potent activity comparable to established anticancer agents like doxorubicin .

The precise mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. These interactions could lead to modulation of oxidative stress responses and apoptosis pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(3-Chlorophenyl)-4-methylthiazole-5-carboxylateChlorine substituentModerate antimicrobial activity
Ethyl 2-(3-Bromophenyl)-4-methylthiazole-5-carboxylateBromine substituentHigh cytotoxicity against specific cancer lines
Ethyl 2-(3-Methylphenyl)-4-methylthiazole-5-carboxylateMethyl substituentLow activity compared to fluorinated analogs

The presence of the fluorine atom in this compound enhances its reactivity and biological activity compared to its chloro and bromo counterparts, making it a promising candidate for further development.

Synthesis and Characterization

This compound is synthesized through various chemical reactions involving thioamides and halogenated compounds. The synthesis typically yields high purity products suitable for biological testing. For example, one synthesis method reported a yield of over 95% with a purity exceeding 98% .

Future Directions

Ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its biological effects. Studies are also focusing on optimizing its structure for improved efficacy and reduced toxicity, which may enhance its potential as a therapeutic agent against infections and cancer.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate?

Answer:
The compound is typically synthesized via the Gewald reaction , a two-step process involving:

Condensation : Ethyl cyanoacetate reacts with a ketone (e.g., 3-fluoroacetophenone) and sulfur in a polar solvent (e.g., DMF) to form an intermediate 2-aminothiophene derivative.

Cyclization and functionalization : The intermediate undergoes cyclization and subsequent esterification or substitution to introduce the 3-fluorophenyl and methyl groups.
Key considerations :

  • Reaction temperature (60–80°C) and sulfur stoichiometry are critical for yield optimization.
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is required:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₂CH₃), δ 2.5 ppm (singlet, CH₃-thiazole), and aromatic protons (δ 7.1–7.8 ppm) confirm substituents.
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm and thiazole carbons at 110–160 ppm.
  • X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.68–1.72 Å) and dihedral angles between aromatic rings (e.g., 35.78° between thiazole and fluorophenyl) .

Advanced: How is single-crystal X-ray diffraction used to resolve structural ambiguities?

Answer:
Methodology :

  • Data collection : A Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.
  • Refinement : SHELXL software refines atomic positions using anisotropic displacement parameters. Hydrogen atoms are modeled via riding coordinates.
    Key outputs :
ParameterValueSource
Space groupP21/c
Unit cell (Å)a=12.0296, b=19.4428
Dihedral angles (°)Thiazole/fluorophenyl: 35.78
Note : SHELXTL is preferred for high-resolution (<1.0 Å) data to model disorder or twinning .

Advanced: How do structural modifications influence biological activity in thiazole derivatives?

Answer:
Structure-Activity Relationship (SAR) insights :

  • Fluorine substitution : The 3-fluorophenyl group enhances lipophilicity and membrane penetration, improving antimicrobial potency (e.g., MIC = 8 µg/mL against S. aureus).
  • Methyl-thiazole : Stabilizes the thiazole ring, reducing metabolic degradation.
    Experimental design :
  • Derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced activity due to steric hindrance.
  • 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with bioactivity, guiding rational design .

Advanced: How can computational models predict the reactivity of this compound?

Answer:
Methods :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Example: LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the thiazole C5 position.
  • Molecular docking : Simulates binding to biological targets (e.g., E. coli DNA gyrase) with binding energies ≤-7.2 kcal/mol .

Advanced: How to address contradictions in reported biological activity data?

Answer:
Case study : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from:

Assay variability : Differences in bacterial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, or incubation time.

Structural analogs : Impurities (>2%) or stereoisomers (e.g., racemic mixtures) can skew results.
Resolution :

  • Re-test compounds under standardized CLSI protocols.
  • Use HPLC-MS to verify purity and confirm stereochemistry via circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate

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